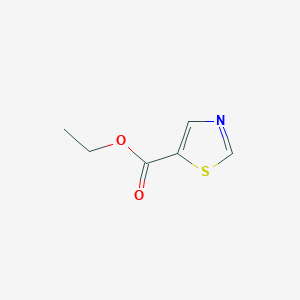
Methyl (methylsulfinyl)methyl sulfide
概要
説明
メチル メチルスルフィニルメチル スルフィド: は、スルホキシド類に属する有機化合物です。スルホキシド官能基の存在が特徴で、構造は RS(=O)R’(R と R’ は水素ではない)です。 この化合物は、有機合成や工業プロセスなど、さまざまな分野で独自の化学的性質と用途で知られています .
製造方法
合成経路と反応条件: メチル メチルスルフィニルメチル スルフィドは、メタンスルホン酸とメタノールの反応によって合成できます。 この反応は通常、低温と酸触媒の存在下で効率的に進行する必要があります .
工業生産方法: 工業的には、メチル メチルスルフィニルメチル スルフィドの製造には、同様の合成経路が用いられますが、規模が大きくなります。反応条件は、最終生成物の高収率と高純度を確保するために最適化されています。 この化合物は、通常、高度な化学反応器と精製システムを備えた施設で生産されます .
準備方法
Synthetic Routes and Reaction Conditions: Methyl Methylsulfinylmethyl Sulfide can be synthesized through the reaction of methanesulfonic acid with methanol. This reaction typically requires low temperatures and the presence of an acid catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of Methyl Methylsulfinylmethyl Sulfide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems .
化学反応の分析
反応の種類: メチル メチルスルフィニルメチル スルフィドは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてスルホン誘導体になります。
還元: これは還元されてスルフィド誘導体になります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。
生成される主な生成物:
酸化: スルホン誘導体。
還元: スルフィド誘導体。
科学研究への応用
化学: メチル メチルスルフィニルメチル スルフィドは、有機合成においてメチル化剤として広く用いられています。 特に、有機分子にメチル基を導入するのに効果的で、それによって化学的性質と反応性を改変できます .
生物学と医学: 生化学研究では、この化合物はメチル化が生物分子に与える影響を研究するために用いられています。 これは、医薬品の開発やDNAメチル化プロセスの研究に役立っています .
産業: この化合物は、さまざまな工業用化学薬品や材料の製造に使用されています。 強力なアルキル化剤として作用する能力は、ポリマー、樹脂、その他の工業製品の合成において価値があります .
科学的研究の応用
Chemistry: Methyl Methylsulfinylmethyl Sulfide is widely used as a methylating agent in organic synthesis. It is particularly effective in introducing methyl groups into organic molecules, thereby modifying their chemical properties and reactivity .
Biology and Medicine: In biological research, the compound is used to study the effects of methylation on biological molecules. It has applications in the development of pharmaceuticals and in the study of DNA methylation processes .
Industry: The compound is used in the production of various industrial chemicals and materials. Its ability to act as a strong alkylating agent makes it valuable in the synthesis of polymers, resins, and other industrial products .
作用機序
メカニズム: メチル メチルスルフィニルメチル スルフィドは、主にアルキル化によって作用を発揮します。この化合物は、標的分子にメチル基を転移させることで、その構造と機能を変化させます。 このアルキル化プロセスは、タンパク質、核酸、その他の有機化合物など、さまざまな分子標的の影響を与える可能性があります .
分子標的と経路: メチル メチルスルフィニルメチル スルフィドの主な分子標的は、生物分子上の求核部位です。 この化合物は、DNA塩基、タンパク質、その他の細胞成分をメチル化することで、それらの活性と機能の変化につながります .
類似化合物との比較
類似化合物:
メチルメタンスルホネート: これは、同様の用途で用いられる別の強力なアルキル化剤です。
ジメチルスルホキシド: これは、化学的性質と用途が異なる関連するスルホキシド化合物です。
メチルスルフィド: これは、反応性と用途が異なる単純なスルフィド化合物です
独自性: メチル メチルスルフィニルメチル スルフィドは、スルホキシドとスルフィドの2つの官能基を持つことから、化学反応において独特の反応性と汎用性を発揮します。 これは、特に有機合成や工業用途において価値のあるものとなっています .
特性
IUPAC Name |
methylsulfanyl(methylsulfinyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFCIVOVKCFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865676 | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to yellow hygroscopic liquid with a stench; [Acros Organics MSDS] | |
| Record name | Methyl methylsulfinylmethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33577-16-1 | |
| Record name | FAMSO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33577-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033577161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33577-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl methylthiomethyl sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of methyl methylsulfinylmethyl sulfide?
A1: MMSO serves as a valuable reagent for synthesizing various organic compounds. Research highlights its use in producing aldehydes, ketones, α-keto carboxylates, α-amino acid derivatives, and arylacetic acid derivatives []. Its versatility stems from its ability to act as a masked acyl anion equivalent, facilitating the formation of carbon-carbon bonds.
Q2: How does the structure of methyl methylsulfinylmethyl sulfide influence its reactivity?
A2: MMSO possesses a unique structure with a sulfur atom bonded to both a methyl group and a methylsulfinyl group (-SOCH3). This specific arrangement allows for its use in synthesizing 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, a crucial compound in understanding propranolol metabolism []. The presence of both sulfide and sulfoxide moieties contributes to its reactivity and makes it a valuable tool in organic synthesis.
Q3: Can you provide an example of how methyl methylsulfinylmethyl sulfide is used in a specific synthesis?
A3: In a study focusing on propranolol metabolism, MMSO was reacted with 2-(1-naphthoxy)-acetaldehyde []. This reaction yielded a mixture of diastereomeric alpha-hydroxydithioacetal derivatives. Further treatment with ethyl orthoformate led to the formation of 1,1-diethoxy-3-(1-naphthoxy)-2-propanol, the target compound, alongside two dihydronaphtho[1,2-b]pyrans. This example demonstrates MMSO's utility in constructing complex molecules relevant to pharmaceutical research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














